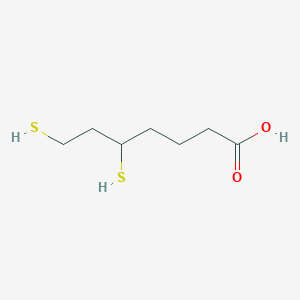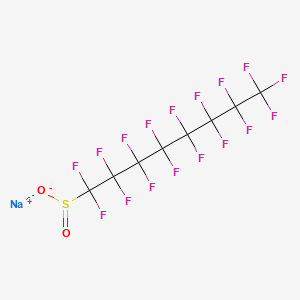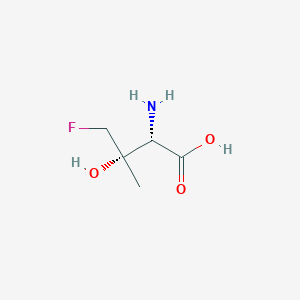
n-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is an organic compound characterized by the presence of tert-butyl, bromophenyl, and chlorobutanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide typically involves the reaction of 2-tert-butyl-4-bromoaniline with 4-chlorobutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used to reduce the carbonyl group to an alcohol.
Oxidation Reactions: Potassium permanganate (KMnO4) can be used to oxidize the tert-butyl group.
Major Products
Substitution Reactions: The major product is the iodinated derivative of the original compound.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is tert-butyl alcohol.
Aplicaciones Científicas De Investigación
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)-4-chlorobutanamide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
N-(2-Tert-butylphenyl)-4-chlorobutanamide: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is unique due to the presence of both tert-butyl and bromophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19BrClNO |
|---|---|
Peso molecular |
332.66 g/mol |
Nombre IUPAC |
N-(4-bromo-2-tert-butylphenyl)-4-chlorobutanamide |
InChI |
InChI=1S/C14H19BrClNO/c1-14(2,3)11-9-10(15)6-7-12(11)17-13(18)5-4-8-16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
Clave InChI |
HMOVGEKKVWFVMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)Br)NC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


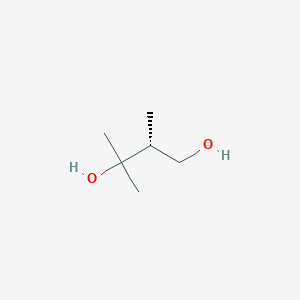

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
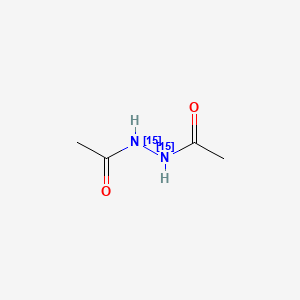
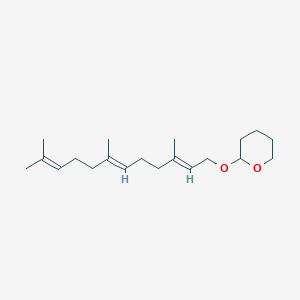
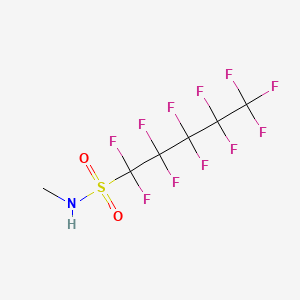
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)

